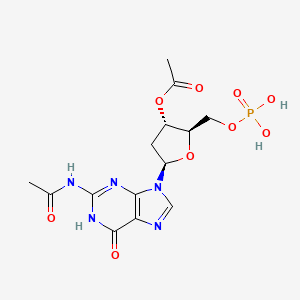
N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an acetamido group, and a phosphonooxy moiety. It is often studied for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a model compound for studying enzyme-substrate interactions.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of various materials and chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The acetamido group and the purine base play crucial roles in binding to enzymes or receptors, while the phosphonooxy moiety may participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Adenosine: A nucleoside involved in energy transfer and signaling in cells.
Guanosine: A nucleoside that plays a role in cellular metabolism.
Uniqueness
The uniqueness of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51146-84-0 |
|---|---|
Molekularformel |
C14H18N5O9P |
Molekulargewicht |
431.29 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H18N5O9P/c1-6(20)16-14-17-12-11(13(22)18-14)15-5-19(12)10-3-8(27-7(2)21)9(28-10)4-26-29(23,24)25/h5,8-10H,3-4H2,1-2H3,(H2,23,24,25)(H2,16,17,18,20,22)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
ZUGBDTHIKFPEGL-IVZWLZJFSA-N |
Isomerische SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



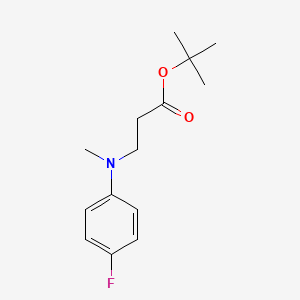


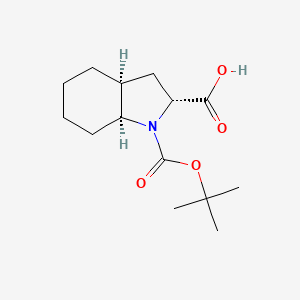
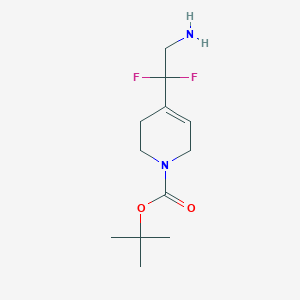

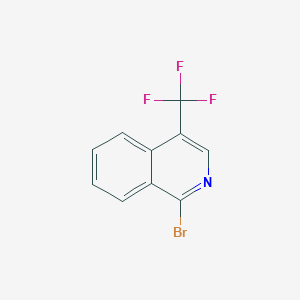
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
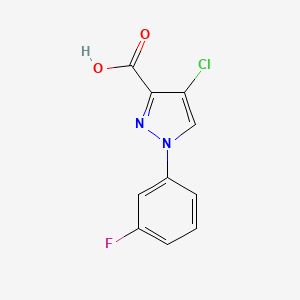

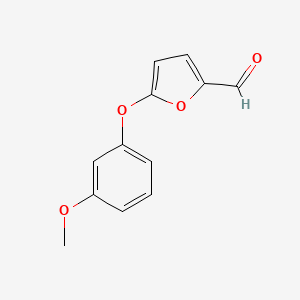
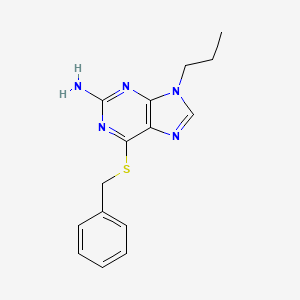
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
